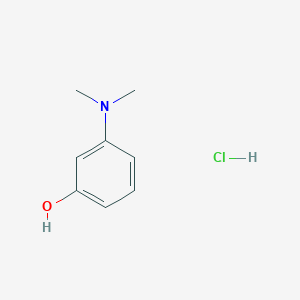
3-(Dimethylamino)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)phenol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol, where the hydroxyl group is substituted with a dimethylamino group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(Dimethylamino)phenol hydrochloride typically involves the reaction of dimethylamine with resorcinol. The process can be summarized as follows:
Reaction with Dimethylamine: Resorcinol is reacted with an aqueous solution of dimethylamine. This reaction is carried out in an autoclave at elevated temperatures (around 175-180°C) to form the crude product.
Purification: The crude product is then treated with industrial liquid alkali and extracted with toluene to remove by-products. The aqueous phase is neutralized, and unreacted resorcinol is washed away.
Vacuum Distillation: The final product, 3-(Dimethylamino)phenol, is obtained through vacuum distillation
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process ensures high product purity and safety in production, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Dimethylamino)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its effects on cellular processes and enzyme activities.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)phenol hydrochloride involves its interaction with cellular components. It can affect enzyme activities, such as glutathione peroxidase, catalase, and superoxide dismutase, leading to alterations in cellular redox states. The compound’s molecular targets and pathways include oxidative stress pathways and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
3-Diethylaminophenol: Similar structure but with an ethyl group instead of a methyl group.
4-Aminophenol: Lacks the dimethylamino group and has an amino group at the para position.
3-Aminophenol: Similar structure but with an amino group instead of a dimethylamino group
Uniqueness
3-(Dimethylamino)phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its reactivity and interaction with biological molecules, making it valuable in various applications .
Propiedades
Fórmula molecular |
C8H12ClNO |
|---|---|
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
3-(dimethylamino)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h3-6,10H,1-2H3;1H |
Clave InChI |
QFFMLAOGZNJIBZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=CC=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




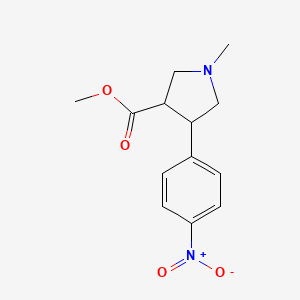
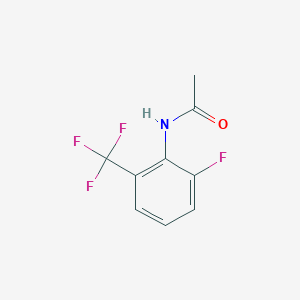
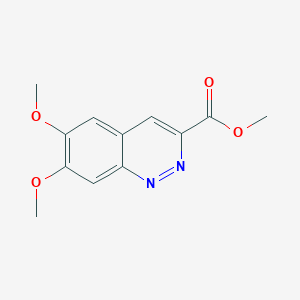
![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
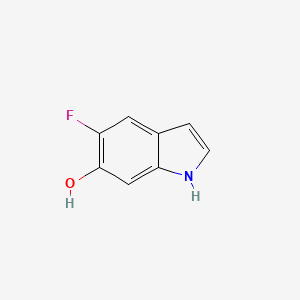
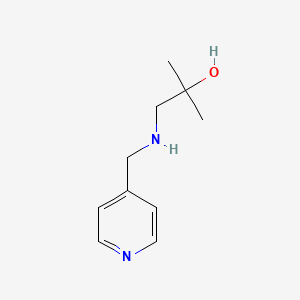
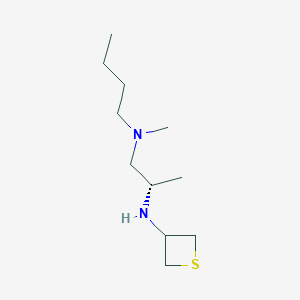




![6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B15231165.png)
